4,6-Diphenylpyrimidine-2,5-diamine
Description
Properties
IUPAC Name |
4,6-diphenylpyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOEMTUMNSDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpyrimidine-2,5-diamine typically involves the condensation of benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4,6-Diphenylpyrimidine-2,5-diamine has been investigated for its potential as a scaffold in drug design:
- Kinase Inhibition : It serves as a template for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against CDK2 and CDK9, making them candidates for anticancer therapies .
- Antimicrobial Activity : Research indicates that pyrimidine derivatives can possess significant antimicrobial properties. The structure of this compound allows for modifications that enhance its efficacy against various pathogens .
Neuropharmacology
Recent studies have highlighted the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are implicated in AD pathology .
Inflammation and Autoimmune Disorders
The compound has also been explored for its anti-inflammatory properties. It has shown promise in inhibiting pathways associated with diseases like asthma and rheumatoid arthritis, suggesting its utility in developing treatments for inflammatory conditions .
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N2,N4-Diphenylpyrimidine-2,4-diamine | Two phenyl groups at positions 2 and 4 | Potent CDK inhibitors with specific anticancer activity |
| N1,N3-Diphenylpyrimidin-2,6-diamine | Phenyl groups at different positions | Different biological profile affecting various kinases |
| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Fluorinated variant | Increased potency against CDK9; explored for structural optimization |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The research focused on optimizing the structure to enhance binding affinity to CDKs while minimizing off-target effects .
Case Study 2: Neurodegenerative Disorders
In another investigation reported in PMC, researchers synthesized various derivatives of the compound to evaluate their effects on neurodegenerative models. The findings indicated that certain modifications led to improved inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications for AD .
Mechanism of Action
The mechanism of action of 4,6-Diphenylpyrimidine-2,5-diamine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin E1 and CDK9/cyclin T1 complexes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 4,6-Diphenylpyrimidine-2,5-diamine?
- Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of phenyl-substituted precursors or functional group modifications. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and controlling reaction temperatures to prevent side reactions. Purification often employs recrystallization or column chromatography to achieve >95% purity. Industrial methods (e.g., continuous flow reactors) exist but are adapted for lab-scale via batch processes .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and amine proton environments. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography, using programs like SHELX for structure refinement, determines precise molecular geometry and hydrogen-bonding networks .
Q. What safety protocols should be followed when handling this compound?
- Answer: While no specific hazards are documented, standard precautions apply: use personal protective equipment (PPE), conduct reactions in a fume hood, and avoid inhalation/contact. Waste disposal should comply with institutional guidelines for aromatic amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Answer: Systematic variation of parameters is critical:
- Catalysts: Transition metals (e.g., Pd) may accelerate coupling reactions.
- pH/Temperature: Maintain neutral pH to stabilize amine groups; elevated temperatures (80–120°C) improve kinetics but require monitoring for decomposition.
- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
Statistical tools like Design of Experiments (DoE) can identify optimal conditions .
Q. What strategies address discrepancies in reported biological activities of this compound derivatives?
- Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structural Validation: Confirm compound identity via X-ray crystallography or 2D-NMR.
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, cell lines).
- SAR Analysis: Compare derivatives (e.g., halogenated vs. methylated analogs) to isolate functional group contributions. A table of analogs from prior studies can guide hypothesis testing .
Q. How can researchers investigate interactions between this compound and biological targets?
- Answer: Methodologies include:
- Molecular Docking: Predict binding modes using software (e.g., AutoDock) and validate with mutagenesis studies.
- Biophysical Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity.
- Cellular Assays: Measure downstream effects (e.g., enzyme inhibition via fluorescence-based readouts). Cross-referencing with structurally similar compounds (e.g., pyrimidine-2,5-diamine dihydrochloride) provides mechanistic insights .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
- Answer: Challenges include poor crystal growth due to flexible substituents. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
